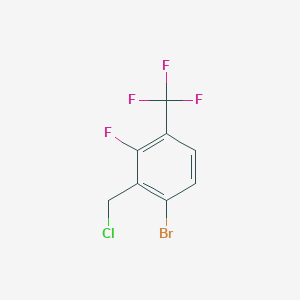
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene is a complex organic compound with the molecular formula C8H4BrClF4. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene involves several steps. One common method includes the bromination of 2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and at a specific temperature to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Aplicaciones Científicas De Investigación
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its functional groups allow for the modification of biological molecules to study their interactions and functions.
Medicine: It is used in the synthesis of potential drug candidates. The presence of fluorine and trifluoromethyl groups can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations based on the reagents and conditions used. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl can influence the reactivity and selectivity of the compound in these reactions.
In biological applications, the compound can interact with molecular targets such as enzymes or receptors. The specific interactions and pathways involved depend on the structure of the compound and its modifications. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its target.
Comparación Con Compuestos Similares
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-(chloromethyl)-3-(trifluoromethyl)benzene: This compound lacks the fluorine atom at the 3-position, which can influence its reactivity and applications.
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group can affect the compound’s chemical properties and reactivity.
1-Bromo-2-(chloromethyl)-3-fluoro-4-methylbenzene: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4BrClF4 |
|---|---|
Peso molecular |
291.47 g/mol |
Nombre IUPAC |
1-bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrClF4/c9-6-2-1-5(8(12,13)14)7(11)4(6)3-10/h1-2H,3H2 |
Clave InChI |
ZFIQEQSEQZDCPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)F)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


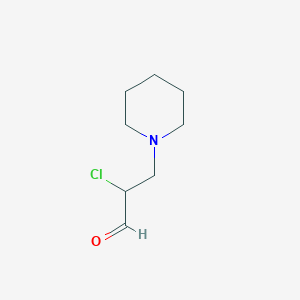
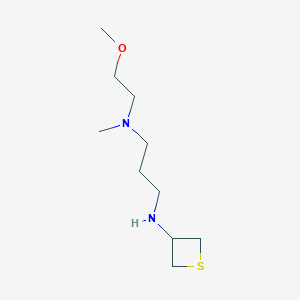
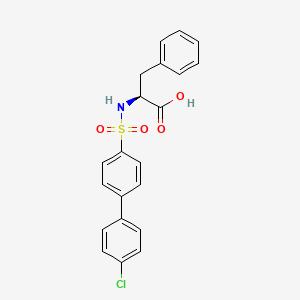
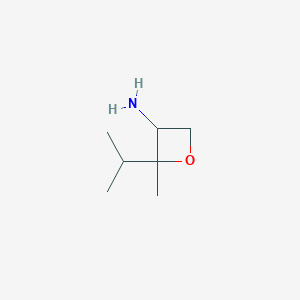

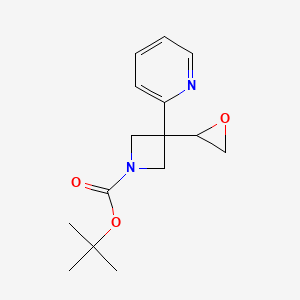
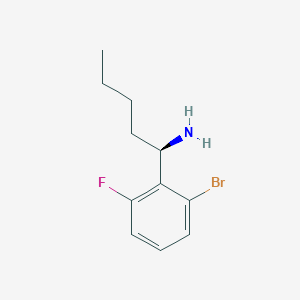
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)

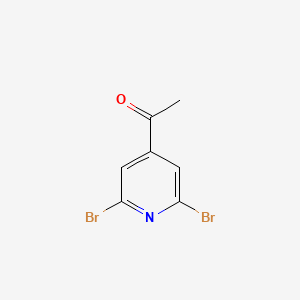

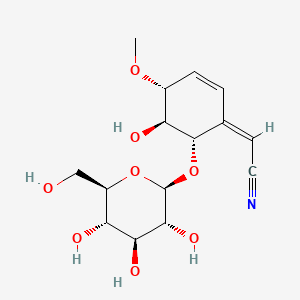
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![N-(Benzo[b]thiophen-2-yl)acetamide](/img/structure/B13026981.png)
